2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid
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Overview
Description
2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Acylation of Aniline: The aniline derivative is acylated using 2-propan-2-yl-1,3-thiazole-4-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with Acetic Acid: The final step involves coupling the acylated aniline with acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aniline and acetic acid moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(N-(2-methyl-1,3-thiazole-4-carbonyl)anilino)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(N-(2-ethyl-1,3-thiazole-4-carbonyl)anilino)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
The uniqueness of 2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of the isopropyl group on the thiazole ring can influence its steric and electronic properties, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
2-(N-(2-propan-2-yl-1,3-thiazole-4-carbonyl)anilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(2)14-16-12(9-21-14)15(20)17(8-13(18)19)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFYSBSAZKAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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